molecular formula C20H19ClN2O4 B5791465 N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

Cat. No. B5791465
M. Wt: 386.8 g/mol
InChI Key: RJZVZBVQRWOCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, also known as ML167, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme USP14, which is involved in the regulation of protein degradation. By inhibiting USP14, N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide can affect the levels of various proteins in cells, leading to changes in cellular processes.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been shown to have various biochemical and physiological effects. In studies on cancer cells, N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been shown to inhibit cell growth and induce cell death. In studies on Alzheimer's disease and Parkinson's disease, N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been shown to reduce the accumulation of toxic proteins in cells. N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has also been shown to reduce inflammation in various disease models.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is its specificity for USP14, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide. One area of research is the development of new inhibitors that are more potent and specific than N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide. Another area of research is the use of N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide in combination with other drugs to enhance its therapeutic effects. Finally, N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide can be used as a tool for studying the role of USP14 in various biological processes and the development of new drugs that target this enzyme.
In conclusion, N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide is a promising small molecule inhibitor that has shown potential for use in scientific research. Its specificity for USP14 and its various biochemical and physiological effects make it a valuable tool for studying the role of this enzyme in various biological processes. However, further research is needed to fully understand its mechanism of action and to develop new inhibitors that are more potent and specific than N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide.

Synthesis Methods

N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide can be synthesized using a multi-step process. The first step involves the preparation of 3,5-dimethyl-4-isoxazolecarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 3-chloro-4-methoxyaniline to form the desired product. The final step involves the conversion of the amine to the benzamide using a coupling reagent.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, including its use as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease. N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide has also been studied for its potential use in the treatment of inflammatory diseases and as a tool for studying the role of protein-protein interactions in various biological processes.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-12-17(13(2)27-23-12)11-26-16-6-4-5-14(9-16)20(24)22-15-7-8-19(25-3)18(21)10-15/h4-10H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZVZBVQRWOCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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